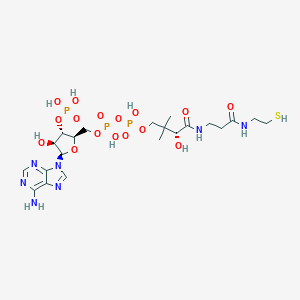

coenzyme A

描述

Coenzyme A is a vital cofactor in enzymatic acyl transfer reactions. It plays a crucial role in the biosynthesis and oxidation of fatty acids, as well as the oxidation of pyruvate in the citric acid cycle. Discovered by Nobel laureate Fritz Lipmann in 1945, this compound is essential for various metabolic pathways in all living organisms .

准备方法

Synthetic Routes and Reaction Conditions: Coenzyme A is synthesized in vivo from pantothenate, cysteine, and adenosine triphosphate. The process involves several steps:

- Pantothenate is phosphorylated.

- It is then joined with cysteine.

- The resulting compound is decarboxylated.

- It is joined with adenosine.

- Finally, it is phosphorylated again to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis. For example, acetyl this compound can be prepared enzymatically by reacting this compound with acetyl phosphate and phosphotransacetylase. The product is then purified by ion exchange chromatography .

化学反应分析

Thioester Formation

Coenzyme A functions as a thiol, readily reacting with carboxylic acids to form thioesters . This reaction involves the sulfhydryl group (-SH) of CoA and the carboxyl group of the fatty acid. The resulting thioester bond is a high-energy bond, with a free energy of 34.3 kJ/mol .

Where R-COOH represents a carboxylic acid, and R-CO-SCoA is the resulting acyl-CoA.

Acyl Group Transfer

The primary function of CoA is to carry acyl groups . The acyl-CoA derivatives participate in a myriad of enzymatic reactions, transferring the acyl group to various acceptor molecules. For instance, acetyl-CoA, a key intermediate in metabolism, transfers its acetyl group to oxaloacetate to form citrate in the first step of the citric acid cycle .

Role in Fatty Acid Metabolism

CoA plays a critical role in both the synthesis and degradation of fatty acids . During fatty acid synthesis, CoA transfers acetyl groups, enabling the elongation of the fatty acid chain in the cytosol. In fatty acid oxidation (beta-oxidation) within the mitochondria, CoA carries fatty acids through the catabolic process .

Citric Acid Cycle

In the citric acid cycle, acetyl-CoA, derived from glycolysis, amino acid metabolism, and fatty acid beta-oxidation, serves as a primary input . Acetyl-CoA donates its acetyl group to oxaloacetate, initiating the cycle and leading to energy production .

Regulation of Metabolic Enzymes

This compound and its derivatives regulate several metabolic enzymes . Acetyl-CoA carboxylase, which catalyzes the committed step in fatty acid synthesis, is stimulated by insulin and inhibited by epinephrine and glucagon . In the citric acid cycle, CoA acts as an allosteric regulator, stimulating pyruvate dehydrogenase .

Protein CoAlation

Under conditions of oxidative and metabolic stress, CoA can covalently modify cysteine residues in proteins, a process termed protein CoAlation (Protein-S-SCoA) . This reversible modification protects thiol groups of cysteine residues from irreversible oxidation and regulates protein activity . Antioxidant enzymes such as thioredoxin A and Thioredoxin-like protein (YtpP) can deCoAlate proteins, restoring their activity .

Interactions with Acyl Carrier Proteins

This compound can donate its phosphopantetheinyl group to acyl carrier proteins (ACP), which covalently bind growing acyl chains in fatty acid synthases (FAS), polyketide synthases (PKS), and nonribosomal peptide synthetases (NRPS) . This interaction is crucial for the synthesis of various natural products .

This compound as an Antioxidant

This compound exhibits antioxidant properties, protecting cells during stress . It prevents irreversible oxidation of cysteine residues by a reversible modification of protein cysteine residues .

Inhibition of Enzyme Reactions

This compound can also inhibit certain enzyme reactions. For example, in SxtA AOS reactions, CoA can inhibit the reaction as product builds up, likely through the K154 residue binding to the phosphodiester group .

科学研究应用

Metabolic Functions

1.1 Fatty Acid Metabolism

CoA is essential for the synthesis and degradation of fatty acids. In its acetyl form (acetyl-CoA), it serves as a substrate for fatty acid synthesis and is involved in the β-oxidation pathway, which breaks down fatty acids to generate energy. Acetyl-CoA also plays a significant role in the citric acid cycle (Krebs cycle), where it contributes to ATP production by entering the cycle as an energy substrate .

1.2 Carbohydrate Metabolism

CoA is critical in carbohydrate metabolism, particularly in the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle. This conversion is vital for energy production, especially under aerobic conditions . Furthermore, CoA participates in gluconeogenesis, aiding in glucose synthesis from non-carbohydrate sources .

1.3 Protein Modification

Recent studies have highlighted CoA's role in protein modifications through a process known as protein CoAlation. This reversible modification involves the attachment of CoA to specific cysteine residues on proteins, influencing their activity and stability under oxidative stress conditions . Over 2,000 proteins have been identified as targets for CoAlation, indicating its broad impact on cellular metabolism and stress responses .

Clinical Implications

2.1 Neurodevelopmental Disorders

Research has shown that alterations in CoA levels can contribute to various neurodevelopmental disorders. For instance, studies involving genetically modified mice have demonstrated that changes in acetyl-CoA availability affect lipid metabolism and mitochondrial function, which are crucial for brain development .

2.2 Cancer Metabolism

CoA's involvement in metabolic pathways has implications for cancer biology. Tumor cells often exhibit altered metabolism characterized by increased fatty acid synthesis and altered glucose metabolism. Understanding how CoA regulates these pathways could provide insights into potential therapeutic targets for cancer treatment .

2.3 Cardiovascular Diseases

CoA is implicated in cardiovascular health through its role in nitric oxide signaling. Recent findings suggest that CoA regulates nitric oxide's actions, which are essential for maintaining vascular health and preventing diseases such as atherosclerosis . The regulation of protein nitrosylation by CoA has been linked to cellular energy production and cholesterol synthesis, both critical factors in cardiovascular disease development .

Recent Research Findings

Recent studies have expanded our understanding of CoA's functions:

- Role in Nitric Oxide Function : Researchers discovered that CoA regulates nitric oxide signaling pathways essential for cell metabolism and may influence disease mechanisms related to cancer and heart disease .

- Protein Acylation Mechanisms : A study highlighted how CoA binding sites on proteins can induce acylation modifications, affecting mitochondrial function and cellular metabolism . This competitive inhibition mechanism suggests that CoA plays a significant role in regulating protein activity through acylation.

- Pathophysiological Roles : Investigations into the pathophysiological roles of CoA have revealed its involvement in various diseases, including neurodegenerative disorders and myopathies. Changes in CoA concentration can significantly impact cellular functions and contribute to disease progression .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Fatty Acid Metabolism | Synthesis and degradation of fatty acids via acetyl-CoA | Essential for ATP production through β-oxidation |

| Carbohydrate Metabolism | Links glycolysis with citric acid cycle via pyruvate conversion | Critical for energy generation |

| Protein Modification | Modifies proteins through CoAlation affecting activity under stress | Over 2,000 proteins identified as targets |

| Neurodevelopment | Alters lipid metabolism affecting brain development | Changes linked to neurodevelopmental disorders |

| Cancer Metabolism | Impacts tumor cell metabolism through fatty acid synthesis | Potential therapeutic target insights |

| Cardiovascular Health | Regulates nitric oxide signaling affecting vascular health | Links to atherosclerosis and heart disease |

作用机制

Coenzyme A functions as a carrier of acyl groups, forming thioester bonds with carbon chains of various lengths and structures. It plays a pivotal role in the citric acid cycle by transferring acetyl groups to oxaloacetate, forming citrate. This process is essential for energy production in cells. This compound also acts as an allosteric regulator in the stimulation of enzymes like pyruvate dehydrogenase .

相似化合物的比较

Acetyl coenzyme A: A derivative of this compound involved in the citric acid cycle.

Succinyl this compound: Another derivative participating in the citric acid cycle.

Malonyl this compound: Involved in fatty acid synthesis.

Uniqueness: this compound is unique due to its versatility in participating in both anabolic and catabolic pathways. It serves as a major carrier of activated acyl groups within cells, forming reversible thioester bonds with various carbon chains .

属性

CAS 编号 |

85-61-0 |

|---|---|

分子式 |

C21H36N7O16P3S |

分子量 |

767.5 g/mol |

IUPAC 名称 |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate |

InChI |

InChI=1S/C21H36N7O16P3S/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16-,20-/m1/s1 |

InChI 键 |

RGJOEKWQDUBAIZ-HDCXRZRFSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O |

手性 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@@H](C(=O)NCCC(=O)NCCS)O |

规范 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O |

Key on ui other cas no. |

85-61-0 |

物理描述 |

White solid; [Merck Index] White powder; [Avanti Polar Lipids MSDS] |

Pictograms |

Irritant |

同义词 |

CoA CoASH Coenzyme A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。